molecular formula C9H12ClNO2S B1449177 3-Chloro-2-(propane-2-sulfonyl)aniline CAS No. 1097921-24-8

3-Chloro-2-(propane-2-sulfonyl)aniline

Cat. No. B1449177
M. Wt: 233.72 g/mol
InChI Key: VITISNUAFCEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(propane-2-sulfonyl)aniline, otherwise known as 3CPSA, is an organic compound commonly used in laboratory experiments, scientific research, and various industrial applications. This compound is a colorless solid that is soluble in both water and organic solvents. It is a derivative of aniline and is primarily used as a reagent in the synthesis of other compounds. 3CPSA is also used in various biochemical and physiological experiments due to its ability to interact with a variety of biological molecules. In

Scientific Research Applications

3CPSA is widely used in scientific research due to its ability to interact with a variety of biological molecules. It has been used in studies of enzyme inhibition, protein structure, and cell signaling pathways. In addition, 3CPSA has been used in studies of the regulation of gene expression and the role of epigenetics in cancer. 3CPSA has also been used in studies of the effects of drugs on the human body and the development of new drugs.

Mechanism Of Action

3CPSA has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to bind to DNA, affecting its structure and function. In addition, 3CPSA has been found to interact with proteins, affecting their structure and function.

Biochemical And Physiological Effects

3CPSA has been found to have a variety of biochemical and physiological effects on cells and organisms. In studies of enzyme inhibition, 3CPSA has been found to inhibit the activity of certain enzymes, such as proteases. In addition, 3CPSA has been found to affect the structure and function of proteins and DNA, as well as to interact with a variety of other biological molecules. In studies of the effects of drugs on the human body, 3CPSA has been found to affect the metabolism of certain drugs, as well as to interact with certain receptors in the body, affecting their function.

Advantages And Limitations For Lab Experiments

3CPSA has several advantages for use in laboratory experiments. It is a colorless solid, which makes it easy to handle and store. In addition, it is soluble in both water and organic solvents, making it suitable for use in a variety of experiments. Furthermore, 3CPSA is relatively inexpensive and widely available. However, 3CPSA has some limitations for use in laboratory experiments. It is relatively unstable and has a short shelf life, which can limit its use in long-term experiments. In addition, 3CPSA has been found to be toxic in high concentrations, which can limit its use in experiments involving live cells or organisms.

Future Directions

Given the wide range of applications for 3CPSA, there are many potential future directions for research. These include further studies of the biochemical and physiological effects of 3CPSA, as well as the development of new uses for 3CPSA in scientific research. In addition, further research into the mechanism of action of 3CPSA could lead to the development of new drugs and therapies. Finally, further studies of the synthesis of 3CPSA could lead to the development of improved synthesis methods and the production of more stable forms of 3CPSA.

properties

IUPAC Name

3-chloro-2-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITISNUAFCEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(propane-2-sulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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